3-Hydroxybenzaldehyde CAS number and properties
3-Hydroxybenzaldehyde CAS number and properties
An In-depth Technical Guide to 3-Hydroxybenzaldehyde
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybenzaldehyde (CAS No. 100-83-4), also known as m-hydroxybenzaldehyde or 3-formylphenol, is an aromatic organic compound with significant applications in pharmaceutical synthesis, the flavor and fragrance industry, and as a versatile intermediate in organic chemistry.[1][2] Its bifunctional nature, containing both a hydroxyl and an aldehyde group, allows for a wide range of chemical transformations, making it a valuable precursor for complex molecules.[3][4] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities and applications, particularly focusing on its vasculoprotective effects and its role as a key building block in drug development.[1][5][6]
Chemical and Physical Properties
3-Hydroxybenzaldehyde is a colorless to light yellow crystalline solid at room temperature.[5][7] It is slightly soluble in water but demonstrates good solubility in organic solvents such as ethanol, acetone, and ether.[7][8]
Table 1: Physicochemical Properties of 3-Hydroxybenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 100-83-4 | [9][10][11] |
| Molecular Formula | C₇H₆O₂ | [8][10][12] |
| Molecular Weight | 122.12 g/mol | [8][10][11] |
| Appearance | White to off-white/light yellow crystalline solid/powder | [3][8][13] |
| Melting Point | 100-107 °C | [3][5][9] |
| Boiling Point | 240 °C (at 760 mmHg); 191 °C (at 50 mmHg) | [5][7] |
| Density | 1.1179 g/cm³ (at 130 °C) | [5] |
| Vapor Pressure | 0.01 mmHg | [11] |
| Solubility | Slightly soluble in water; Soluble in hot water, ethanol, acetone, ether, DMSO, and benzene.[7][8][14] Insoluble in ligroin.[15] | |
| pKa | 8.98 (at 25°C in water) | [15] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Key Information | Source(s) |
| ¹H NMR | Spectra available in DMSO-d₆ and CDCl₃ | [16] |
| ¹³C NMR | Spectrum data available | [11] |
| IR Spectrum | Data available from KBr pellet | [17] |
| Mass Spectrometry | GC-MS and LC-MS data available | [11] |
| InChIKey | IAVREABSGIHHMO-UHFFFAOYSA-N | [5][11] |
| SMILES | C1=CC(=CC(=C1)O)C=O | [6][11] |
Experimental Protocols
Synthesis of 3-Hydroxybenzaldehyde from m-Cresol
A common industrial synthesis route involves the acetylation, chlorination, and subsequent hydrolysis of m-cresol.[18] An improved, more detailed process is outlined below.[18]
Methodology:
-
Preparation of m-Cresyl Acetate:
-
Charge a reactor with a specific amount of m-cresol.
-
Add acetic anhydride and heat the mixture to 130-135°C.
-
Maintain the reaction for 5 hours.
-
Following the reaction, perform reduced pressure distillation at 120°C to recover the acetic acid by-product, yielding the intermediate m-cresyl acetate.[18]
-
-
Bromination of m-Cresyl Acetate:
-
To the m-cresyl acetate, sequentially add an organic solvent, a radical initiator, and a brominating agent.
-
Heat the mixture to a temperature between 65°C and 90°C for 10-15 hours.[18]
-
After the reaction is complete, wash the mixture with water and add a reducing agent to neutralize any remaining brominating agent.
-
Separate the aqueous layer and distill the organic layer under reduced pressure to obtain 3-(dibromomethyl)phenyl acetate as an orange, viscous substance.[18]
-
-
Hydrolysis to 3-Hydroxybenzaldehyde:
-
Purification:
-
Collect the solid precipitate by filtration.
-
Transfer the solid to a decolorization vessel, add water and activated carbon.
-
Heat to reflux for 1 hour at a temperature of 70°C-80°C for decolorization.[18]
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 10°C to crystallize the purified product.
-
Collect the solid by filtration and dry at 75°C to obtain the final 3-Hydroxybenzaldehyde product.[18]
-
Another established synthesis route involves the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, followed by diazotization and hydrolysis.[5]
Purification by Crystallization
For general purification, 3-Hydroxybenzaldehyde can be crystallized from water.[9]
Biological Activity and Applications in Drug Development
3-Hydroxybenzaldehyde is a compound of significant interest in pharmacology due to its diverse biological activities. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents, analgesics, and potential anti-cancer drugs.[1][3]
Vasculoprotective Effects
Research has demonstrated that 3-Hydroxybenzaldehyde possesses potent vasculoprotective properties.[5][6] It has been shown to:
-
Inhibit Vascular Smooth Muscle Cell (VSMC) Proliferation: It prevents PDGF-induced proliferation of VSMCs by arresting the cell cycle in the S and G0/G1 phases.[6][20] This is associated with the downregulation of cyclin D1 (CD1) and retinoblastoma (Rb1) mRNA expression.[20]
-
Reduce Endothelial Cell Inflammation: In human umbilical vein endothelial cells (HUVECs), it inhibits inflammatory markers and signaling molecules such as VCAM-1, ICAM-1, phosphorylated NF-κB (p-NF-κB), and phosphorylated p38 (p-p38) that are induced by TNF-α.[6][20]
-
Suppress Angiogenesis: In vivo studies using Matrigel plug assays in mice confirmed its ability to inhibit angiogenesis.[6]
-
Exhibit Anti-thrombotic Effects: It has been shown to prevent ADP-induced thrombus generation and improve blood circulation post-thrombus formation.[6]
These properties make 3-Hydroxybenzaldehyde a promising candidate for research into atherosclerosis and other vascular diseases.[20]
Antioxidant and Antibacterial Activity
3-Hydroxybenzaldehyde exhibits both antioxidant and antibacterial activities.[6][21] The phenolic hydroxyl group contributes to its high intracellular antioxidant activity.[21] It has shown efficacy against both gram-positive and gram-negative bacteria.[21]
Role as a Synthetic Precursor
3-Hydroxybenzaldehyde is a key starting material for several important molecules:
-
Monastrol: A small, cell-permeable molecule that inhibits the mitotic kinesin Eg5, leading to mitotic arrest. 3-Hydroxybenzaldehyde is used in its synthesis.[5]
-
Metaraminol: A potent sympathomimetic amine used to treat hypotension.[9]
-
Pharmaceutical Intermediates: It is widely used in the synthesis of active pharmaceutical ingredients such as metoprolol and phenylephrine.[22]
-
Agrochemicals: It serves as a precursor for herbicides, fungicides, and insecticides.[22]
Visualized Pathways and Workflows
Synthesis Workflow
The following diagram illustrates the improved synthesis process of 3-Hydroxybenzaldehyde starting from m-cresol.
Signaling Pathway Inhibition
3-Hydroxybenzaldehyde has been shown to interfere with key inflammatory signaling pathways in endothelial cells.
Shh Signaling Pathway Activation
In astrocytes treated with Angiostrongylus cantonensis excretory/secretory products (ESPs), 3-HBA has been found to activate the Sonic hedgehog (Shh) signaling pathway, which is crucial for cell survival and repair.[21]
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. 3-Hydroxybenzaldehyde | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. chembk.com [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 3-Hydroxybenzaldehyde | 100-83-4 [chemicalbook.com]
- 10. 3-Hydroxybenzaldehyde = 99 100-83-4 [sigmaaldrich.com]
- 11. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. lobachemie.com [lobachemie.com]
- 14. selleckchem.com [selleckchem.com]
- 15. 3-hydroxybenzaldehyde [chemister.ru]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]
- 18. Page loading... [wap.guidechem.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. credenceresearch.com [credenceresearch.com]
